4-Bromo-3-chloro-8-ethylquinoline

Catalog No.
S1778575
CAS No.
1208613-93-7
M.F
C11H9BrClN
M. Wt
270.554
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-8-ethylquinoline

CAS Number

1208613-93-7

Product Name

4-Bromo-3-chloro-8-ethylquinoline

IUPAC Name

4-bromo-3-chloro-8-ethylquinoline

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

InChI

InChI=1S/C11H9BrClN/c1-2-7-4-3-5-8-10(12)9(13)6-14-11(7)8/h3-6H,2H2,1H3

InChI Key

PNHDRIYTTWYLJG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C(C(=CN=C21)Cl)Br

Synonyms

4-Bromo-3-chloro-8-ethylquinoline

4-Bromo-3-chloro-8-ethylquinoline is a member of the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound features bromine and chlorine substituents at the 4 and 3 positions, respectively, and an ethyl group at the 8 position. This structure enhances its reactivity and potential for various applications in medicinal chemistry and materials science. Quinoline derivatives are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in pharmaceutical research .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles or electrophiles, facilitating the synthesis of various derivatives.
  • Oxidation Reactions: The ethyl group may be oxidized to form carbonyl compounds.
  • Reduction Reactions: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity .

The biological activity of 4-Bromo-3-chloro-8-ethylquinoline has been explored in several studies:

  • Antimicrobial Properties: It exhibits significant activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as DNA synthesis inhibition and enzyme inhibition related to metabolic pathways .
  • Antiviral Properties: Similar compounds have shown potential in inhibiting viral replication, indicating that 4-Bromo-3-chloro-8-ethylquinoline may possess similar properties .

The synthesis of 4-Bromo-3-chloro-8-ethylquinoline typically involves:

  • Starting Material Preparation: Utilizing 8-ethylquinoline as the base structure.
  • Bromination and Chlorination: Employing bromination and chlorination reactions under controlled conditions to introduce the halogen substituents at the appropriate positions. Common methods include electrophilic aromatic substitution reactions using bromine and chlorine reagents in the presence of catalysts.
  • Purification: The resulting compound is purified through recrystallization or chromatography to ensure high purity for further applications .

4-Bromo-3-chloro-8-ethylquinoline has numerous applications across various fields:

  • Pharmaceuticals: It serves as a lead compound in drug development due to its potential antimicrobial and anticancer properties.
  • Dyes and Pigments: The compound can be used in synthesizing dyes owing to its chromophoric characteristics.
  • Catalysts: Quinoline derivatives are often employed as catalysts in organic reactions due to their ability to stabilize reactive intermediates .

Interaction studies involving 4-Bromo-3-chloro-8-ethylquinoline focus on its binding affinity with various biological targets:

  • DNA Gyrase Inhibition: It may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.
  • Enzyme Inhibition: The compound potentially inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .

Several compounds exhibit structural similarities to 4-Bromo-3-chloro-8-ethylquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-4-chloroquinolineLacks the ethyl group; contains bromine and chlorineGenerally less reactive due to fewer substituents
3-Bromo-4-chloro-8-methylquinolineContains a methyl group instead of an ethyl groupDifferent reactivity profile compared to ethyl derivative
3-Bromo-4-chloro-2-methylquinolineMethyl group at a different positionAlters chemical properties significantly

These compounds differ primarily in their substituent positions and types, which affect their reactivity, biological activity, and potential applications. The presence of the ethyl group in 4-Bromo-3-chloro-8-ethylquinoline enhances its lipophilicity compared to others, potentially improving its bioavailability .

Quinoline, a bicyclic heteroaromatic compound (C₉H₇N), was first isolated in 1834 by Friedlieb Ferdinand Runge through coal tar distillation. Early synthetic methods, such as the Skraup (1880) and Friedländer (1882) reactions, enabled laboratory-scale production of quinoline and its derivatives. The discovery of natural quinoline alkaloids like quinine in the 19th century marked a turning point, driving interest in antimalarial applications. By the mid-20th century, halogenated quinolines emerged as critical targets, with bromo- and chloro-substituted variants showing enhanced bioactivity in antibiotic and anticancer research. The development of fluoroquinolones in the 1980s further cemented halogenated quinolines as pharmacologically privileged scaffolds.

Significance of Halogenated Quinolines in Chemical Research

Halogenated quinolines exhibit unique electronic and steric properties due to halogen atoms' electronegativity and van der Waals radii. These features enable:

  • Antimicrobial activity: Bromo- and chloro-substituted quinolines disrupt bacterial biofilms via metal chelation and membrane interaction.
  • Anticancer potential: Halogens at C-3/C-4 positions enhance DNA intercalation and topoisomerase inhibition.
  • Material science applications: Heavy halogens (Br, Cl) improve thermal stability in organic semiconductors.

Recent studies demonstrate halogenated quinolines' versatility in multicomponent reactions, enabling rapid synthesis of complex drug candidates.

Position-Specific Substitution Patterns in Quinoline Framework

Substitution patterns critically influence quinoline properties:

PositionReactivity ProfileFunctional Impact
C-2/C-4Nucleophilic substitutionModulates pharmacokinetics
C-3/C-5Electrophilic substitutionEnhances aromatic π-stacking
C-8Steric effectsAlters solubility and bioavailability

For 4-bromo-3-chloro-8-ethylquinoline:

  • C-4 bromine: Increases electrophilicity for cross-coupling reactions.
  • C-3 chlorine: Stabilizes charge-transfer complexes.
  • C-8 ethyl group: Improves lipid membrane permeability.

Overview of 4-Bromo-3-chloro-8-ethylquinoline as a Research Subject

Structural and Physical Properties

PropertyValue
Molecular formulaC₁₁H₉BrClN
Molecular weight270.55 g/mol
Halogen contentBr (29.5%), Cl (13.1%)
LogP (predicted)4.3

Data sourced from PubChem.

Synthetic Routes

  • Skraup cyclization: Ethyl-substituted aniline precursors with bromine/chlorine donors.
  • Electrophilic halogenation: Sequential bromination/chlorination of 8-ethylquinoline.
  • Transition metal catalysis: Palladium-mediated cross-coupling for regioselective substitution.

Research Applications

  • Antibacterial intermediate: Serves as a precursor for biofilm-eradicating agents.
  • Ligand design: Heavy halogens enable coordination with transition metals in catalysis.
  • Structure-activity relationship (SAR) studies: Guides optimization of halogenated quinoline libraries.

XLogP3

4.3

Dates

Last modified: 07-19-2023

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